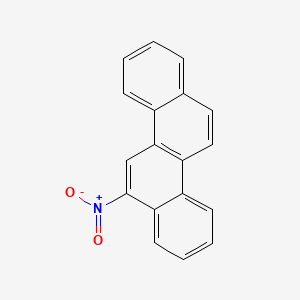

6-Nitrochrysene

Overview

Description

6-Nitrochrysene is a polycyclic aromatic hydrocarbon with the molecular formula C18H11NO2. It is a derivative of chrysene, where a nitro group is substituted at the sixth position of the aromatic ring. This compound is known for its mutagenic and carcinogenic properties, making it a subject of interest in environmental and health-related studies .

Mechanism of Action

Target of Action

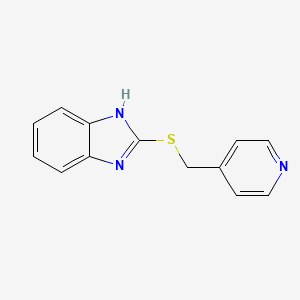

6-Nitrochrysene, a nitropolycyclic aromatic hydrocarbon (nitro PAH), primarily targets DNA in cells . It is known to interact with DNA and form adducts, which are pieces of DNA covalently bonded to a cancer-causing chemical .

Mode of Action

This compound can be activated to electrophilic species capable of reacting with DNA through metabolic pathways . These electrophilic species interact with DNA, leading to the formation of DNA adducts . This interaction can cause mutations and lead to carcinogenic effects .

Biochemical Pathways

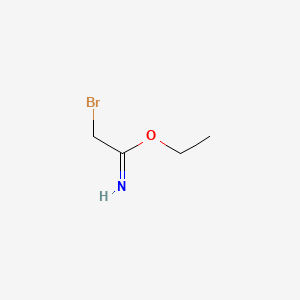

The metabolic activation of this compound involves the formation of N-hydroxy-6-aminochrysene or trans-1,2-dihydroxy-1,2-dihydro-6-aminochrysene as critical intermediates . These intermediates are formed through nitroreduction, a metabolic pathway that involves a six-electron reduction of the nitro group . The intermediates can then react with DNA to form adducts .

Pharmacokinetics

Its metabolic activation and interaction with dna suggest that it can be absorbed and distributed in the body, metabolized to form reactive intermediates, and likely excreted after its metabolic processes .

Result of Action

The primary result of this compound’s action is the formation of DNA adducts, which can lead to mutations and carcinogenic effects . In particular, this compound has been found to be a potent carcinogen in certain bioassays .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other chemicals can affect the metabolic pathways involved in its activation . Additionally, genetic factors, such as the activities of enzymes responsible for the metabolism of this compound, can also influence its action .

Biochemical Analysis

Biochemical Properties

6-Nitrochrysene plays a significant role in biochemical reactions, particularly in the context of its metabolic activation. It interacts with various enzymes, proteins, and other biomolecules. The primary enzymes involved in its metabolism are cytochrome P450 enzymes, specifically P450 1A1, P450 1A2, and P450 3A4 . These enzymes facilitate the conversion of this compound into reactive intermediates such as trans-1,2-dihydro-1,2-dihydroxy-6-nitrochrysene and 6-aminochrysene . These intermediates can form DNA adducts, leading to mutagenic and carcinogenic effects.

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. It is known to induce tumors in the lungs and liver of newborn mice . In human cells, this compound is metabolized by hepatic and pulmonary microsomes, leading to the formation of carcinogenic metabolites . These metabolites can bind to DNA, causing mutations and potentially leading to cancer. Additionally, this compound can influence cell signaling pathways, gene expression, and cellular metabolism, further contributing to its carcinogenic potential .

Molecular Mechanism

The molecular mechanism of this compound involves its metabolic activation by cytochrome P450 enzymes. The primary metabolites, trans-1,2-dihydro-1,2-dihydroxy-6-nitrochrysene and 6-aminochrysene, are formed through ring oxidation and nitroreduction . These metabolites can bind to DNA, forming adducts that interfere with normal cellular processes and lead to mutations . The enzyme P450 1A1 plays a major role in the metabolism of this compound in the human lung, while P450 1A2 and P450 3A4 are involved in its metabolism in the liver .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can be metabolized into various intermediates, which can persist and exert carcinogenic effects over extended periods . The temporal dynamics of these effects are influenced by the compound’s interaction with metabolic enzymes and its ability to form stable DNA adducts .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In newborn mice, even low doses of this compound have been shown to induce a high incidence of lung tumors . Higher doses can lead to more severe outcomes, including malignant tumors and increased mortality . These studies highlight the compound’s potent carcinogenicity and the importance of understanding its dosage-dependent effects.

Metabolic Pathways

This compound is involved in complex metabolic pathways that lead to its activation and detoxification. The primary metabolic pathways include ring oxidation and nitroreduction, facilitated by cytochrome P450 enzymes . The critical intermediates formed during these processes, such as trans-1,2-dihydroxy-1,2-dihydro-6-aminochrysene, play a significant role in the compound’s carcinogenicity . These pathways also involve interactions with cofactors and other enzymes that modulate the compound’s metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells and distributed to various cellular compartments, where it undergoes metabolic activation . The localization and accumulation of this compound and its metabolites can affect their biological activity and potential to cause harm .

Subcellular Localization

The subcellular localization of this compound and its metabolites is crucial for understanding their activity and function. These compounds can be directed to specific cellular compartments, such as the nucleus, where they can interact with DNA and other critical biomolecules . The targeting signals and post-translational modifications that direct this compound to these compartments play a significant role in its carcinogenic potential .

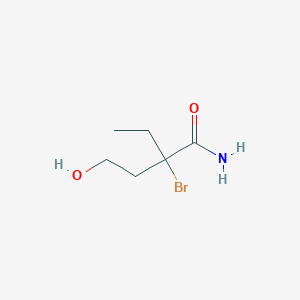

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Nitrochrysene can be synthesized by nitration of chrysene. The process involves heating chrysene with nitric acid in the presence of acetic acid. The reaction conditions typically include:

Reagents: Chrysene, nitric acid, acetic acid

Temperature: Approximately 40°C

Reaction Time: Brief heating period

Industrial Production Methods: While there is no evidence of large-scale industrial production of this compound, it is available in research quantities with high purity levels. The compound is often used as a reference material in chemical analysis .

Chemical Reactions Analysis

6-Nitrochrysene undergoes various chemical reactions, including:

Reduction: Reacts with tin and hydrochloric acid in glacial acetic acid to form 6-aminochrysene.

Substitution: Reacts with bromine to form 12-bromo-6-nitrochrysene and with fuming nitric acid to form 6,12-dinitrochrysene.

Common Reagents and Conditions:

Reduction: Tin, hydrochloric acid, glacial acetic acid

Substitution: Bromine, fuming nitric acid

Major Products:

- 6-Aminochrysene

- 12-Bromo-6-nitrochrysene

- 6,12-Dinitrochrysene

Scientific Research Applications

6-Nitrochrysene is primarily studied for its potent carcinogenic activity. It has been used in various experimental models to understand its mutagenic and tumorigenic effects. Some key applications include:

Environmental Studies: Assessing the impact of nitro polycyclic aromatic hydrocarbons in the environment.

Cancer Research: Investigating the compound’s role in inducing tumors in animal models, particularly in the preweanling mouse bioassay.

Chemical Analysis: Used as an internal standard in the analysis of nitroarenes.

Comparison with Similar Compounds

6-Nitrochrysene is compared with other nitro polycyclic aromatic hydrocarbons such as:

- 1-Nitropyrene

- 3-Nitrobenzo[a]pyrene

- 6-Aminochrysene

Uniqueness:

- Carcinogenic Potency: this compound is noted for its highly potent carcinogenic activity in specific animal models, making it more significant in cancer research compared to some other nitro PAHs .

- Mutagenic Activity: It exhibits strong mutagenic activity in Salmonella tester strains, highlighting its potential environmental and health hazards .

By understanding the properties and reactions of this compound, researchers can better assess its impact on health and the environment, paving the way for more informed regulatory decisions and safety measures.

Properties

IUPAC Name |

6-nitrochrysene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11NO2/c20-19(21)18-11-17-13-6-2-1-5-12(13)9-10-15(17)14-7-3-4-8-16(14)18/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAWLTQJFZUYROA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C(C4=CC=CC=C34)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11NO2 | |

| Record name | 6-NITROCHRYSENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20768 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9075454 | |

| Record name | 6-Nitrochrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chrome-red thick prismatic crystals or orange-yellow needles (recrystallized from pyridine or xylene). (NTP, 1992), Yellow, orange-yellow, or chrome red solid; [HSDB] | |

| Record name | 6-NITROCHRYSENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20768 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 6-Nitrochrysene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11304 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Sublimes without decomposition (NTP, 1992), Sublimes without decomposition | |

| Record name | 6-NITROCHRYSENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20768 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 6-Nitrochrysene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7770 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

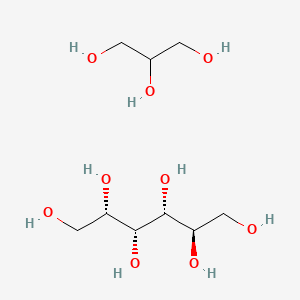

Solubility |

Slightly soluble in cold ethanol, diethyl ether and carbon disulfide; somewhat more soluble in benzene and acetic acid; soluble in hot nitrobenzene | |

| Record name | 6-Nitrochrysene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7770 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000001 [mmHg] | |

| Record name | 6-Nitrochrysene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11304 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

The mutant fractions (MF) and mutational specificities in the cII gene /were determined/ in histologically confirmed normal, non-involved and tumor mammary tissues of female transgenic (Big Blue F344 x Sprague-Dawley)F1 rats treated with the environmental pollutant 6-nitrochrysene (6-NC). At 30 days of age, three groups were set up for oral treatment with 6-NC dissolved in trioctanoin, or trioctanoin alone once a week for 8 weeks. Two dose levels of 6-NC (100 and 200 micromol/rat) were selected on the basis of our previous carcinogenicity bioassays with CD rats. The rats were decapitated 32 weeks after the last carcinogen dose. Both incidence and multiplicity of mammary adenocarcinomas were significantly elevated in the high dose (36%, 0.57, P < 0.01) group but at the low dose these outcomes (16%, 0.23, P < 0.1) were not significantly different from those of control rats (3%, 0.03). The MF in normal, non-involved and tumor tissues from the mammary glands of 6-NC-treated rats were comparable. At the high and low doses, respectively (4.8 +/- 2.0, 3.2 +/- 2.1) the MF of 6-NC-treated rats, were significantly higher (P < 0.05) than that observed in control rats (1.2 +/- 0.6). Control mutants consisted primarily of GC --> AT transitions, whereas 6-NC-induced mutants were comprised of several major classes of mutations with GC --> TA, GC --> CG, AT --> GC and AT --> TA as the most prevalent. Further studies indicated that the structures of 6-NC-DNA adducts in the mammary tissue are consistent with the mutational specificities. This is the first report that defines the relationship between carcinogenesis and mutagenesis, as well as between structures of 6-NC-DNA adducts and mutation characteristics in the target organ in vivo., The environmental pollutant 6-nitrochrysene (6-NC) is a potent carcinogen in several animal models including the rat mammary gland. 6-NC can be activated to intermediates that can damage DNA by simple nitroreduction, ring oxidation, or a combination of ring oxidation and nitroreduction. Only the first pathway (nitroreduction) has been clearly established, and DNA adducts derived from this pathway have been fully characterized in in vitro systems. We also showed previously that the second pathway, ring oxidation leading to the formation of the bay region diol epoxide of 6-NC, is not responsible for the formation of the major DNA adduct in the mammary gland of rats treated with 6-NC. Therefore, ... the validity of the third pathway that involves the combination of both ring oxidation and nitroreduction of 6-NC to form trans-1,2-dihydroxy-1,2-dihydro-6-hydroxylaminochrysene (1,2-DHD-6-NHOH-C) /was explored/ ... 1,2-DHD-6-NHOH-C, N-(deoxyguanosin-8-yl)-6-aminochrysene, and N-(deoxyguanosin-8-yl)-1,2-dihydroxy-1,2-dihydro-6-aminochrysene /were synthesized/. Incubation of 1,2-DHD-6-NHOH-C with calf thymus DNA resulted in the formation of three adducts. Upon LC/MS combined with 1H NMR analyses, the first eluting adduct was identified as 5-(deoxyguanosin-N2-yl)-1,2-dihydroxy-1,2-dihydro-6-aminochrysene [5-(dG-N2-yl)-1,2-DHD-6-AC], the second eluting adduct was identified as N-(deoxyguanosin-8-yl)-1,2-dihydroxy-1,2-dihydro-6-aminochrysene, and the last was identified as N-(deoxyinosin-8-yl)-1,2-dihydroxy-1,2-dihydro-6-aminochrysene ... Among those adducts identified in vitro, only 5-(dG-N2-yl)-1,2-DHD-6-AC is the major DNA lesion detected in the mammary glands of rats treated with 6-NC. | |

| Record name | 6-Nitrochrysene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7770 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow needles from benzene, Orange-yellow needles, Chrome-red, thick prismatic crystals | |

CAS No. |

7496-02-8 | |

| Record name | 6-NITROCHRYSENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20768 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 6-Nitrochrysene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7496-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Nitrochrysene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007496028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7496-02-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407609 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Nitrochrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-nitrochrysene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-NITROCHRYSENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82ZK83O33Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 6-Nitrochrysene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7770 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

408 °F (NTP, 1992), approximately 215 °C (decomposes) | |

| Record name | 6-NITROCHRYSENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20768 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 6-Nitrochrysene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7770 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: This question is not applicable to 6-Nitrochrysene. As a carcinogenic compound, its catalytic properties and applications are not a focus of research.

ANone: This question is not directly addressed in the provided research papers. As this compound is a carcinogenic compound, research focuses on understanding its toxicity and mechanisms of action rather than its formulation or delivery.

ANone: This information is not available in the provided research papers.

ANone: Not applicable. This compound is a carcinogen and is not used for therapeutic purposes.

ANone: Not applicable. As this compound is a carcinogen, research focuses on understanding its toxicity rather than developing biomarkers or diagnostic tools.

ANone: These aspects are not extensively covered in the provided research papers.

A: While not explicitly discussed, the use of established analytical techniques and comparison with authentic standards suggests an inherent focus on quality control within the research methodologies. [, , ]

ANone: Information on the immunogenicity of this compound is not available in the provided research.

ANone: Not applicable. This compound is not a drug and its interactions with drug transporters are not a focus of research.

ANone: The provided research focuses on the carcinogenicity of this compound, and information regarding its biocompatibility or biodegradability is not available.

ANone: This question is not applicable as this compound is a pollutant and does not have alternatives or substitutes in the context of its environmental occurrence.

ANone: This information is not relevant to the research on this compound.

A: The research highlights the use of various established tools and resources in the field, including:- Animal models: Newborn mouse models and rat mammary carcinogenesis models are crucial for studying this compound carcinogenicity. [, , , , , , ]- Analytical techniques: HPLC, UV-Vis spectrophotometry, mass spectrometry, and 32P-postlabeling are essential for the identification, quantification, and characterization of this compound and its metabolites, as well as their DNA adducts. [, , , , , , ] - In vitro assays: The Ames test using Salmonella typhimurium strains is crucial for evaluating the mutagenic potential of this compound and its metabolites. [, , , , ]

A: The research on this compound exemplifies cross-disciplinary collaboration involving:- Chemistry: Synthesis and characterization of this compound and its metabolites are essential for toxicological studies. [, , , , ]- Toxicology: Investigating the carcinogenic potential, target organs, and mechanisms of action of this compound are primary areas of focus. [, , , , , , , ]- Analytical chemistry: Developing and applying analytical techniques for the detection, quantification, and characterization of this compound and its metabolites in various matrices are crucial for exposure assessment and mechanistic studies. [, , , , , ]- Molecular biology: Understanding the interactions of this compound metabolites with DNA and their role in mutagenesis is essential for elucidating the carcinogenic mechanisms. [, , , , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

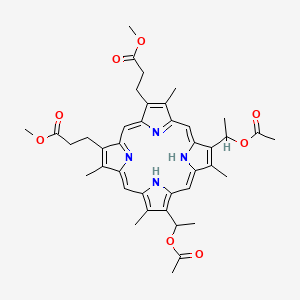

![3-[(2S)-18-(2-carboxyethyl)-3,3,7,12,17-pentamethyl-22,23-dihydro-2H-porphyrin-2-yl]propanoic acid](/img/structure/B1204168.png)

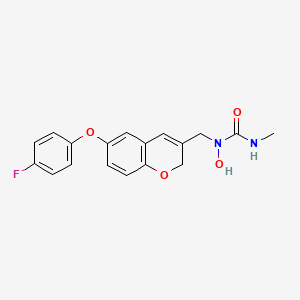

![methyl 4-(4,6-dimethyl-9-oxo-1H-imidazo[1,2-a]purin-7-yl)-3-hydroxy-2-(methoxycarbonylamino)butanoate](/img/structure/B1204179.png)